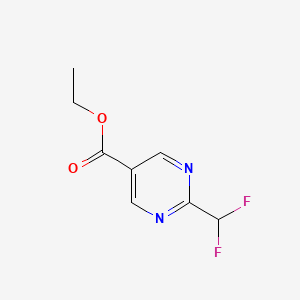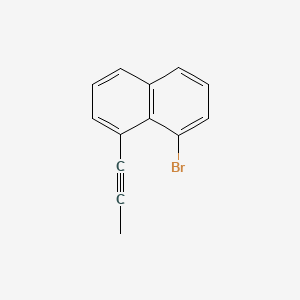
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol is a synthetic compound with the molecular formula C8H14O3S and a molecular weight of 190.26 g/mol . It is a derivative of D-ribitol, where the hydroxyl groups at positions 2 and 3 are protected by an isopropylidene group, and the hydroxyl group at position 4 is replaced by a sulfur atom. This compound is primarily used in scientific research and has shown potential in various applications, particularly in the field of medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol can be synthesized through several steps starting from D-riboseThe synthetic route typically involves the following steps :
Protection of Hydroxyl Groups: D-ribose is treated with acetone and an acid catalyst to form the isopropylidene derivative.
Introduction of Sulfur: The protected intermediate is then reacted with a sulfur-containing reagent, such as thiourea, to introduce the sulfur atom at position 4.
Cyclization: The intermediate undergoes cyclization to form the final product, this compound.
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of the final product through various purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol undergoes several types of chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding alcohol.
Substitution: The isopropylidene group can be removed or substituted with other protecting groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can be used to remove or substitute the isopropylidene group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding alcohol.
Substitution: Derivatives with different protecting groups.
Applications De Recherche Scientifique
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol has several scientific research applications, including:
Medicinal Chemistry: It is used as a precursor for the synthesis of nucleoside analogs, which have potential anticancer and antiviral activities.
Biological Studies: The compound is used to study the effects of sulfur-containing nucleosides on cellular processes.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex molecules, including thio-sugars and thio-nucleosides.
Mécanisme D'action
The mechanism of action of 1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol involves its conversion to active nucleoside analogs. These analogs can inhibit DNA synthesis by incorporating into the DNA strand and causing chain termination. The sulfur atom in the compound enhances its stability and resistance to enzymatic degradation, making it a potent inhibitor of DNA polymerases .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,4-Anhydro-2,3-di-O-isopropylidene-4-thio-D-ribitol: Similar structure but with different protecting groups.
1,4-Anhydro-2,3-O-isopropylidene-5-O-t-butyldiphenylsilyl-4-thio-D-ribitol: Another derivative with a different protecting group at position 5.
Uniqueness
1,4-Anhydro-2,3-O-isopropylidene-4-thio-D-ribitol is unique due to its specific isopropylidene protection and the presence of a sulfur atom at position 4. This combination of features enhances its stability and makes it a valuable intermediate for the synthesis of biologically active nucleoside analogs .
Propriétés
Formule moléculaire |
C8H14O3S |
|---|---|
Poids moléculaire |
190.26 g/mol |
Nom IUPAC |
[(3aR,4S,6aS)-2,2-dimethyl-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]dioxol-4-yl]methanol |
InChI |
InChI=1S/C8H14O3S/c1-8(2)10-5-4-12-6(3-9)7(5)11-8/h5-7,9H,3-4H2,1-2H3/t5-,6+,7-/m1/s1 |
Clé InChI |
YCABSTBYVZTCQI-DSYKOEDSSA-N |
SMILES isomérique |
CC1(O[C@@H]2CS[C@H]([C@@H]2O1)CO)C |
SMILES canonique |
CC1(OC2CSC(C2O1)CO)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


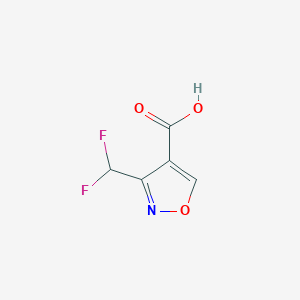
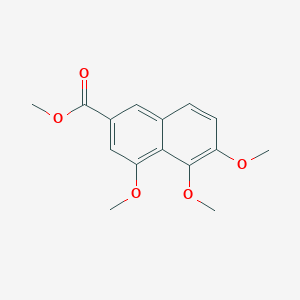
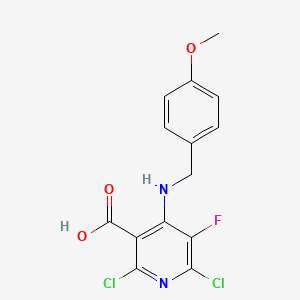

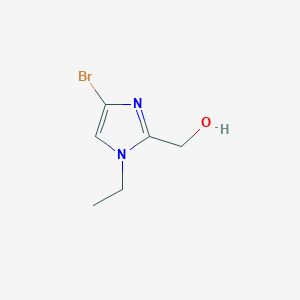

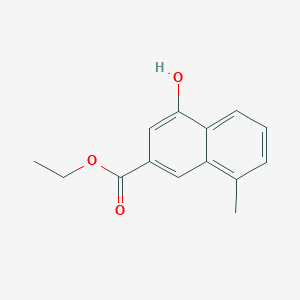

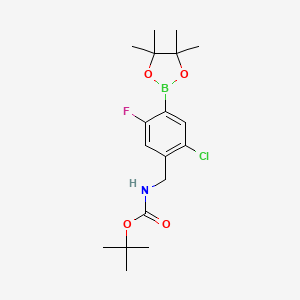
![n-[2-(Thien-3-yl)-3h-benzimidazol-5-yl]acetamidine](/img/structure/B13925959.png)
![(E)-1-[2,4-dihydroxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-3-(4-hydroxy-3-methoxyphenyl)prop-2-en-1-one](/img/structure/B13925978.png)

